2-Amino-2-(2-pyridyl)ethanol dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-2-pyridin-2-ylethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.2ClH/c8-6(5-10)7-3-1-2-4-9-7;;/h1-4,6,10H,5,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZFBNDZYOIRDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(CO)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695935 | |

| Record name | 2-Amino-2-(pyridin-2-yl)ethan-1-ol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187930-63-7 | |

| Record name | 2-Amino-2-(pyridin-2-yl)ethan-1-ol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 2-Amino-2-(2-pyridyl)ethanol dihydrochloride

An In-Depth Technical Guide to 2-Amino-2-(2-pyridyl)ethanol Dihydrochloride

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized chemical compound of significant interest in pharmaceutical and chemical research. The document details its core physical and chemical properties, plausible synthetic routes, key applications, and essential safety protocols. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes technical data with practical insights, emphasizing the compound's role as a versatile building block in modern organic synthesis. Its dihydrochloride form enhances both stability and solubility, making it a valuable intermediate for creating a wide array of therapeutic and agrochemical agents.[1]

Compound Identification and Structure

Nomenclature

The compound is systematically identified by several names and registry numbers, ensuring clarity in research and commercial contexts.

-

IUPAC Name: 2-amino-2-(pyridin-2-yl)ethanol;dihydrochloride[2]

-

Common Synonyms: 2-Amino-2-(2-pyridyl)ethanol DiHCl, 2-amino-2-pyridin-2-ylethanol dihydrochloride[2]

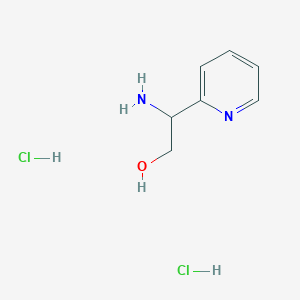

Chemical Structure

This compound possesses a unique molecular architecture featuring an amino alcohol backbone attached to a pyridine ring.[1] The dihydrochloride salt form indicates that both the basic nitrogen of the pyridine ring and the primary amino group are protonated, forming hydrochloride salts. This dual protonation is crucial for the compound's enhanced stability and aqueous solubility.[1][6]

Caption: Molecular structure of 2-Amino-2-(2-pyridyl)ethanol.

Key Identifiers

The fundamental properties that define this molecule are summarized below.

| Identifier | Value | Source |

| Molecular Formula | C₇H₁₀N₂O·2HCl | [3] |

| Molecular Weight | 211.09 g/mol | [2][3] |

| Canonical SMILES | C1=CC=NC(=C1)C(CO)N.Cl.Cl | [2][3] |

| InChIKey | CHZFBNDZYOIRDZ-UHFFFAOYSA-N | [2] |

Physicochemical Properties

The utility of a chemical compound is largely dictated by its physical and chemical properties. This section outlines the key physicochemical characteristics of this compound.

Physical State and Appearance

At ambient temperature, the compound exists as a light yellow solid.[6] This solid form is characteristic of many small organic hydrochloride salts.

Solubility Profile

The dihydrochloride form significantly enhances the compound's solubility in polar solvents compared to its free base.[1][6] This is a critical attribute for its application in aqueous reaction media and for the formulation of pharmaceutical agents.

| Solvent | Qualitative Solubility | Rationale |

| Water | Soluble | The hydrochloride salts of the amino and pyridine groups are ionic, facilitating strong hydrogen bonding and ion-dipole interactions with water molecules.[6][7] |

| Methanol, Ethanol | Soluble | Polar protic solvents that can solvate the ionic salt and form hydrogen bonds with the hydroxyl group.[8][9] |

| DMSO | Soluble | A polar aprotic solvent capable of dissolving many organic salts.[8] |

| Hexane, Toluene | Limited Solubility | Non-polar solvents lack the ability to effectively solvate the charged species and polar functional groups of the molecule.[9] |

Stability and Storage

Proper storage is essential to maintain the integrity of the compound. The dihydrochloride form itself confers enhanced stability.[1][6]

-

Recommended Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated environment.[8]

-

Sensitivities: To prevent degradation, it is advisable to protect the compound from prolonged exposure to light and atmospheric moisture.[8] For long-term storage, maintaining an inert atmosphere (e.g., nitrogen or argon) is beneficial.[8]

-

Signs of Degradation: Visual indicators of degradation may include a change in color (e.g., darkening to yellow or brown) or a change in physical form, such as clumping.[8]

Chemical Properties and Reactivity

The reactivity of this compound is governed by its three primary functional groups: the primary amine, the primary alcohol, and the pyridine ring. This trifecta of reactivity makes it a highly versatile building block in organic synthesis.[10]

-

Amino Group (-NH₂): As a primary amine, this group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and the formation of Schiff bases with aldehydes or ketones.[7]

-

Hydroxyl Group (-OH): The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be converted into a better leaving group for substitution reactions.[6]

-

Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can act as a ligand in the formation of coordination complexes with various metals.[7] The ring itself can undergo electrophilic substitution, although it is generally deactivated towards this type of reaction.

Key reaction types include:

-

Oxidation: Using oxidizing agents like potassium permanganate could lead to the formation of pyridine-2-carboxylic acid derivatives.[6]

-

Nucleophilic Substitution: The amino or hydroxyl groups can be replaced by other functional groups.[6]

-

Coordination Chemistry: The compound can act as a bidentate or tridentate ligand, coordinating with metal ions through the pyridine nitrogen, amino nitrogen, and hydroxyl oxygen.[7]

Synthesis and Manufacturing

While specific industrial synthesis routes for this compound are proprietary, a plausible and efficient laboratory-scale synthesis can be designed based on established chemical transformations of similar molecules.[6] A logical approach starts from 2-acetylpyridine.

Plausible Synthetic Pathway

The synthesis can be envisioned as a two-step process involving a reductive amination followed by salt formation.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Reductive Amination and Salt Formation

This protocol is a representative methodology. Causality: The choice of a reducing agent is critical. Sodium borohydride (NaBH₄) is often preferred in a laboratory setting over catalytic hydrogenation for its operational simplicity and mild reaction conditions, which helps prevent over-reduction of the pyridine ring. The final step of adding HCl is essential to produce the stable, soluble dihydrochloride salt.

Step 1: Synthesis of 2-Amino-2-(2-pyridyl)ethanol (Free Base)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-acetylpyridine (1.0 eq) in methanol.

-

Amine Source: Add ammonium acetate (approx. 10 eq) to the solution. The large excess drives the equilibrium towards the formation of the intermediate imine.

-

Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, approx. 1.5 eq) portion-wise over 30 minutes. The slow addition is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude free base, which can be purified further by column chromatography if necessary.

Step 2: Formation of the Dihydrochloride Salt

-

Dissolution: Dissolve the purified free base from Step 1 in a minimal amount of anhydrous ethanol or diethyl ether.

-

Acidification: Cool the solution to 0 °C. Slowly add a solution of hydrochloric acid in ether (2.1 eq) dropwise with stirring. A precipitate should form immediately.

-

Isolation: Stir the resulting slurry for 1-2 hours at 0 °C to ensure complete precipitation.

-

Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any excess acid or impurities. Dry the solid under vacuum to yield the final this compound.

Applications in Research and Development

The unique structure of this compound makes it a valuable intermediate in several high-value applications.

-

Pharmaceutical Intermediate: It is a key building block in the synthesis of more complex molecules for drug development.[1][10] Its structural features are particularly relevant for creating compounds that target neurological disorders by enabling effective interactions with biological systems.[10]

-

Agrochemical Formulations: The compound is utilized in the synthesis of specialty agrochemicals, where its structure can contribute to the efficacy of active ingredients for crop protection.[1][10]

-

Chemical and Biochemical Research: In a research context, it serves as a versatile scaffold for synthesizing novel organic molecules and is used in studies of enzyme mechanisms and protein interactions.[6][10] Its ability to chelate metals also makes it a useful ligand in coordination chemistry and catalysis research.[10]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with this or any chemical compound. The following information is based on data for the compound and structurally related materials.[2]

Hazard Identification

The compound is associated with the following GHS hazard statements:

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear suitable protective gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage and Stability Guidelines

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong acids and bases.[12]

-

Incompatibilities: Avoid contact with strong oxidizing agents.

-

Stability: The compound is stable under recommended storage conditions. The dihydrochloride form enhances its shelf-life compared to the free base.[1][6]

References

- 1. This compound Supplier & Distributor of CAS# 64936-89-0 [processpointchem.com]

- 2. 2-Amino-2-(pyridin-2-yl)ethan-1-ol--hydrogen chloride (1/2) | C7H12Cl2N2O | CID 53407567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1187930-63-7 | MXB93063 [biosynth.com]

- 4. 1187930-63-7|this compound|BLD Pharm [bldpharm.com]

- 6. 2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride | 90345-24-7 | Benchchem [benchchem.com]

- 7. Buy 2-Amino-2-(pyridin-2-yl)ethanol | 724463-80-3 [smolecule.com]

- 8. benchchem.com [benchchem.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. chemimpex.com [chemimpex.com]

- 11. alkalimetals.com [alkalimetals.com]

- 12. biochemopharma.fr [biochemopharma.fr]

A Technical Guide to 2-Amino-2-(2-pyridyl)ethanol dihydrochloride: A Versatile Pyridinyl Building Block

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

2-Amino-2-(2-pyridyl)ethanol dihydrochloride is a specialized organic compound valued for its distinct molecular architecture, which combines a pyridine ring with an amino alcohol functional group.[1] The dihydrochloride salt form enhances its stability and aqueous solubility, making it a highly practical intermediate for various synthetic applications.[1]

This compound is formally identified by its CAS number, 1187930-63-7.[2] Its molecular formula is C₇H₁₀N₂O·2HCl, corresponding to a molecular weight of 211.09 g/mol .[2]

| Property | Value | Source |

| CAS Number | 1187930-63-7 | [2] |

| Molecular Formula | C₇H₁₀N₂O·2HCl | [2] |

| Molecular Weight | 211.09 g/mol | [2] |

| IUPAC Name | 2-amino-2-(2-pyridinyl)ethanol dihydrochloride | |

| Physical Form | Solid | |

| Purity (Typical) | ≥ 98% | |

| Storage Conditions | Inert atmosphere, room temperature |

InChI Key: CHZFBNDZYOIRDZ-UHFFFAOYSA-N

Synthesis and Manufacturing Considerations

While specific, peer-reviewed synthesis protocols for this compound are not extensively detailed in publicly available literature, its structure suggests a logical synthetic pathway rooted in established organic chemistry principles. The synthesis of structurally related aminopyridine compounds provides a strong basis for a proposed methodology.

A probable synthetic route involves the reductive amination of a suitable pyridinyl ketone precursor. This approach offers a reliable and scalable method for producing the target amino alcohol.

Proposed Synthetic Workflow:

The synthesis can be conceptualized in three primary stages:

-

Preparation of the Ketone Intermediate: The synthesis would likely commence with 2-acetylpyridine.

-

Reductive Amination: The ketone is converted to the corresponding amino alcohol. This is a critical step where the amino group is introduced.

-

Salt Formation: The resulting free base is treated with hydrochloric acid to yield the stable dihydrochloride salt.

Caption: Proposed synthesis workflow for this compound.

Causality in Experimental Design:

-

Choice of Precursor: 2-acetylpyridine is a readily available and cost-effective starting material.

-

Reductive Amination Strategy: This two-step, one-pot approach (formation of an imine or oxime followed by reduction) is often preferred for its high yields and stereochemical control possibilities. The use of a reducing agent like sodium borohydride (NaBH₄) or catalytic hydrogenation offers mild conditions that preserve the sensitive functional groups.

-

Dihydrochloride Salt Formation: The conversion to the dihydrochloride salt serves a dual purpose. Firstly, it significantly increases the compound's solubility in polar solvents, which is advantageous for downstream applications and biological assays. Secondly, it enhances the compound's shelf-life and stability by protecting the basic amino group from atmospheric degradation.

Analytical Characterization and Quality Control

Ensuring the purity and structural integrity of this compound is paramount for its use in research and development, where impurities can lead to erroneous results. A multi-faceted analytical approach is required for comprehensive quality control.

Experimental Protocols for Purity Confirmation:

1. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the compound and quantify any impurities.

-

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of 260 nm (characteristic for the pyridine ring).

-

Sample Preparation: Dissolve a known concentration of the compound in the initial mobile phase composition.

-

Analysis: The purity is calculated from the peak area of the main component relative to the total peak area of all components in the chromatogram.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the molecular structure of the compound.

-

Methodology:

-

Solvent: Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆).

-

Spectrometer: 400 MHz or higher.

-

Analysis:

-

¹H NMR: The spectrum should show characteristic signals for the pyridinyl protons, the methine proton adjacent to the amino and hydroxyl groups, and the methylene protons of the ethanol moiety. The integration of these signals should correspond to the number of protons in the structure.

-

¹³C NMR: The spectrum should display the correct number of carbon signals corresponding to the pyridine ring and the ethanol backbone.

-

-

3. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the compound.

-

Methodology:

-

Ionization Technique: Electrospray ionization (ESI) is typically used for polar molecules like this.

-

Analysis: In positive ion mode, the spectrum should show a peak corresponding to the protonated free base [M+H]⁺ at m/z 139.1, confirming the mass of the parent molecule (C₇H₁₀N₂O).

-

Caption: A typical quality control workflow for chemical intermediates.

Applications in Research and Development

This compound is classified as a versatile small molecule scaffold and a building block for pharmaceutical development.[1][2] Its utility stems from the presence of multiple reactive sites: the primary amine, the hydroxyl group, and the pyridine ring. These features allow for its incorporation into larger, more complex molecules with potential therapeutic applications.

Key Application Areas:

-

Pharmaceutical Intermediary: This compound serves as a crucial starting material in the synthesis of a variety of therapeutic agents.[1] The pyridine moiety is a common feature in many biologically active compounds, and the amino alcohol portion allows for the formation of amides, esters, and ethers, enabling the exploration of a wide chemical space.

-

Ligand Synthesis in Coordination Chemistry: The nitrogen atom of the pyridine ring and the amino group can act as bidentate ligands, capable of coordinating with metal ions. This property is valuable for developing novel catalysts or metal-based therapeutic agents.

-

Scaffold for Combinatorial Chemistry: Due to its multiple points for chemical modification, it is an ideal scaffold for building libraries of related compounds. These libraries can then be screened for biological activity against various targets, accelerating the drug discovery process.

While specific drug candidates derived from this exact intermediate are not widely reported in the literature, its structural motifs are present in compounds investigated for a range of conditions, including neurological disorders. The general class of amino-pyridine derivatives has shown promise in modulating neurotransmitter systems.[3]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: According to GHS classifications, this compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Precautionary Measures: It is recommended to avoid breathing dust, to wear protective gloves, eye protection, and face protection, and to use only outdoors or in a well-ventilated area.[2]

-

Storage: The compound should be stored in a dry, well-ventilated place under an inert atmosphere.

This guide provides a foundational understanding of this compound. As a versatile building block, its potential is continually being explored, and it represents a valuable tool for chemists and pharmacologists in the creation of novel and functional molecules.

References

-

ProcessPointChemicals. (n.d.). This compound Supplier & Distributor of CAS# 64936-89-0. Retrieved from [Link]

Sources

Whitepaper: Synthesis and Purification of 2-Amino-2-(2-pyridyl)ethanol Dihydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-(2-pyridyl)ethanol dihydrochloride is a specialized chemical compound featuring a pyridine ring and an amino alcohol backbone. Its role as a versatile building block is critical in the development of novel pharmaceutical agents and complex agrochemicals.[1][2] The dihydrochloride salt form enhances the compound's stability and aqueous solubility, making it highly suitable for various synthetic applications and for use as a pharmaceutical intermediate.[1] This guide provides a comprehensive, technically-grounded overview of a robust synthetic pathway, detailed purification protocols, and rigorous analytical methods for quality control, designed to support professionals in research and development.

Strategic Approach to Synthesis

The synthesis of a chiral amino alcohol like 2-Amino-2-(2-pyridyl)ethanol requires a strategy that carefully controls the introduction of both the hydroxyl and amino functionalities on the same carbon atom. While multiple theoretical routes exist, a highly reliable and well-documented approach for creating α-amino alcohols is through the reduction of their corresponding α-amino acids. This pathway is advantageous as it builds upon the foundational Strecker synthesis, a classic and high-yielding method for producing α-amino nitriles from aldehydes.

The proposed four-step synthesis is grounded in fundamental organic chemistry principles and offers a logical progression from commercially available starting materials to the final, high-purity dihydrochloride salt.

Proposed Synthetic Pathway

The overall synthetic transformation proceeds as follows:

Caption: Proposed four-step synthesis of this compound.

Mechanistic Considerations and Rationale

-

Step 1: Strecker Synthesis: This cornerstone reaction efficiently creates the crucial carbon-nitrogen bond. 2-Pyridinecarboxaldehyde reacts with ammonia (from ammonium chloride) to form an imine, which is then attacked by a cyanide nucleophile. This one-pot reaction is highly effective for producing the α-amino nitrile intermediate.

-

Step 2: Hydrolysis: The nitrile group is robust and requires harsh conditions, typically strong acid (e.g., concentrated HCl) and heat, for complete hydrolysis to a carboxylic acid. This step simultaneously protects the amino group and the pyridine nitrogen as their hydrochloride salts, preventing side reactions.

-

Step 3: Reduction: The reduction of a carboxylic acid to a primary alcohol requires a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity. The reaction must be conducted under strictly anhydrous conditions in an inert solvent like tetrahydrofuran (THF).

-

Step 4: Dihydrochloride Salt Formation: The resulting free base, 2-Amino-2-(2-pyridyl)ethanol, contains two basic nitrogen atoms: the primary amine and the pyridine ring nitrogen. Treatment with at least two equivalents of hydrochloric acid is necessary to protonate both sites, forming the stable, crystalline dihydrochloride salt. This form is often preferred for its ease of handling and improved shelf-life.

Experimental Protocol: Synthesis

Step 1: Synthesis of α-Amino-2-pyridineacetonitrile

-

In a well-ventilated fume hood, combine 2-pyridinecarboxaldehyde (1.0 eq) and ammonium chloride (1.2 eq) in a mixture of methanol and water (3:1).

-

Cool the stirred solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium cyanide (1.1 eq) in water dropwise, ensuring the temperature does not exceed 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Extract the aqueous mixture with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-amino nitrile.

Step 2: Hydrolysis to 2-Amino-2-(2-pyridyl)acetic acid hydrochloride

-

Add the crude α-amino nitrile from Step 1 to concentrated hydrochloric acid (10-12 eq).

-

Heat the mixture to reflux (approx. 110 °C) for 8-12 hours.

-

Cool the reaction mixture to room temperature, then further cool in an ice bath to precipitate the amino acid hydrochloride salt.

-

Collect the solid by vacuum filtration, wash with a small amount of cold acetone, and dry in a vacuum oven.

Step 3: Reduction to 2-Amino-2-(2-pyridyl)ethanol

-

Caution: Perform this step under an inert atmosphere (Nitrogen or Argon). LiAlH₄ reacts violently with water.

-

Suspend LiAlH₄ (2.5-3.0 eq) in anhydrous THF in a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel.

-

Cool the suspension to 0 °C.

-

Slowly add the dried amino acid hydrochloride from Step 2 portion-wise, controlling the rate of addition to manage gas evolution.

-

After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 6-8 hours.

-

Cool the reaction to 0 °C and cautiously quench by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

-

Stir the resulting granular precipitate for 1 hour, then remove it by filtration, washing thoroughly with THF.

-

Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude free base as an oil or low-melting solid.

Step 4: Formation of this compound

-

Dissolve the crude amino alcohol from Step 3 in a minimal amount of isopropanol (IPA).

-

Slowly add a solution of hydrochloric acid in isopropanol (2.2 eq) with vigorous stirring.

-

A white precipitate should form immediately. Continue stirring for 1-2 hours at room temperature to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Reagent and Yield Summary

| Step | Key Reagents | Molar Ratio (to starting material) | Expected Yield |

| 1 | 2-Pyridinecarboxaldehyde, NaCN, NH₄Cl | 1.0 : 1.1 : 1.2 | 80-90% |

| 2 | α-Amino-2-pyridineacetonitrile, conc. HCl | 1.0 : 10 | 75-85% |

| 3 | 2-Amino-2-(2-pyridyl)acetic acid, LiAlH₄ | 1.0 : 2.5 | 70-80% |

| 4 | 2-Amino-2-(2-pyridyl)ethanol, HCl | 1.0 : 2.2 | >95% |

Purification and Isolation

The purity of a pharmaceutical intermediate is paramount, as impurities can lead to unwanted side reactions and compromise the safety and efficacy of the final active pharmaceutical ingredient (API).[3] The primary method for purifying the final crystalline salt is recrystallization.

Purification Workflow

Caption: Workflow for the purification of the final product via recrystallization.

Protocol: Recrystallization

-

Solvent Selection: The ideal solvent system is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. A common and effective system for hydrochloride salts is a polar alcohol (like methanol or ethanol) as the primary solvent and a non-polar solvent (like diethyl ether or ethyl acetate) as the anti-solvent.

-

Procedure: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of hot methanol to completely dissolve the solid. c. If any insoluble impurities are present, perform a hot filtration. d. Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. e. Once crystal growth appears complete, place the flask in an ice bath for 30-60 minutes to maximize precipitation. f. Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether to remove residual solvent. g. Dry the crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.

For challenging separations, especially during the purification of the free base intermediate, chromatographic methods such as cation-exchange chromatography can be highly effective for removing basic impurities.[4]

Quality Control and Purity Assessment

A multi-faceted analytical approach is essential to confirm the identity, purity, and quality of the final compound.[5] No single technique is sufficient; rather, a combination of chromatographic and spectroscopic methods provides a comprehensive purity profile.

Purity Analysis Workflow

Caption: Logical workflow for the comprehensive analytical validation of the final product.

Recommended Analytical Methodologies

| Analytical Technique | Primary Use | Strengths | Limitations |

| Reverse-Phase HPLC (RP-HPLC) [3][6] | Purity determination and impurity quantification | High resolution, sensitivity, and quantitative accuracy. | Requires a chromophore for UV detection; may not detect all impurities. |

| ¹H NMR Spectroscopy [6][7] | Structural confirmation and identification | Provides definitive structural information; can be quantitative (qNMR). | Lower sensitivity for minor impurities compared to HPLC. |

| LC-MS [5] | Identification of unknown impurities | Combines HPLC separation with mass identification for high specificity. | More complex instrumentation; response factors can vary. |

| Karl Fischer Titration [6] | Determination of water content | Highly accurate and specific for water. | Only measures water content. |

Protocol: Purity Determination by HPLC

-

Objective: To quantify the main compound and detect any process-related impurities.

-

Methodology: A reverse-phase HPLC method is standard.[6]

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a suitable wavelength (e.g., 260 nm, corresponding to the pyridine ring).

-

Quantification: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

-

Conclusion

The synthesis, purification, and analysis of this compound require a systematic and scientifically rigorous approach. The methodologies detailed in this guide—from a robust Strecker-based synthesis to meticulous recrystallization and multi-technique analytical validation—provide a solid framework for producing this valuable chemical intermediate with the high degree of purity demanded in pharmaceutical and advanced material research. Adherence to these principles ensures the reliability and reproducibility essential for successful drug development and scientific innovation.

References

-

ProcessPointChemicals. (n.d.). This compound Supplier & Distributor of CAS# 64936-89-0. Retrieved from [Link]

-

ResearchGate. (n.d.). Yield of 2‐[methyl(pyridin‐2‐yl)amino]ethanol (YP) as a function of.... Retrieved from [Link]

-

Lee, Y. C., Lee, B., Tomiya, N., & Takahashi, N. (1991). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Retrieved from [Link]

-

Calvo, A., et al. (2020). Flow Synthesis of 2 - (Methyl (Pyridin-2-Yl) Amino) Ethanol: An Experimental and Computational Study. Scribd. Retrieved from [Link]

- Google Patents. (n.d.). CN102276526B - Synthesis method of 2-amino pyridine compounds.

-

Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. This compound Supplier & Distributor of CAS# 64936-89-0 [processpointchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis and Characterization of 2-Amino-2-(2-pyridyl)ethanol dihydrochloride

An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural analysis and characterization of 2-Amino-2-(2-pyridyl)ethanol dihydrochloride (C₇H₁₂Cl₂N₂O), a versatile building block in modern pharmaceutical development.[1] As a Senior Application Scientist, my objective is not merely to list protocols but to impart a strategic understanding of why specific analytical techniques are chosen and how their results are synergistically integrated to build an irrefutable structural profile. This document is designed for researchers, analytical scientists, and drug development professionals who require a robust, self-validating methodology for chemical characterization, ensuring scientific integrity from the bench to regulatory submission.

Introduction and Strategic Importance

This compound is a key intermediate whose pyridine ring and amino-alcohol functionalities make it a valuable scaffold in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1] Its structural integrity is paramount, as any deviation can profoundly impact downstream synthetic efficacy, biological activity, and safety profiles. The dihydrochloride salt form enhances its stability and aqueous solubility, properties that are advantageous for handling and formulation but also necessitate specific considerations during analysis.[2]

This guide outlines a multi-technique analytical workflow. Each step is designed to provide orthogonal data, creating a self-validating system that confirms identity, purity, and structure with the highest degree of confidence.

Physicochemical Profile

A foundational step in any characterization is the confirmation of basic physical and chemical properties. These data serve as the initial checkpoint against established specifications.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂Cl₂N₂O | [2][3][4] |

| Molecular Weight | 211.09 g/mol | [4][5][] |

| CAS Number | 1187930-63-7 | [4][5] |

| Appearance | White to light yellow solid | [1][3] |

| IUPAC Name | 2-amino-2-(pyridin-2-yl)ethanol;dihydrochloride | [4] |

| Canonical SMILES | C1=CC=NC(=C1)C(CO)N.Cl.Cl | [4] |

Integrated Analytical Workflow: A Multi-Pillar Approach

The definitive characterization of a molecule, especially a pharmaceutical intermediate, cannot rely on a single technique. We employ an integrated workflow where each method provides a unique piece of the structural puzzle. The synergy between these techniques ensures a comprehensive and trustworthy analysis.

Caption: Integrated workflow for the comprehensive characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Expertise & Experience: NMR is the cornerstone of structural elucidation. It provides unambiguous evidence of the carbon-hydrogen framework. For this compound, ¹H and ¹³C NMR are non-negotiable as they confirm the presence and connectivity of both the pyridine ring and the ethanolamine side chain. The choice of a deuterated solvent is critical; given the dihydrochloride salt's nature, Deuterium Oxide (D₂O) is the logical choice, as it readily dissolves the compound and allows for the exchange of labile protons (OH, NH₂), which can simplify the spectrum.

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve in ~0.7 mL of Deuterium Oxide (D₂O). Ensure complete dissolution.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Acquire a ¹H spectrum followed by a ¹³C spectrum.

-

¹H NMR Acquisition: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a 1-2 second relaxation delay.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with single lines for each unique carbon. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

Trustworthiness & Data Interpretation

The resulting spectra validate the structure by confirming the expected proton and carbon environments.

-

¹H NMR: Expect signals in the aromatic region (δ 7.5–8.5 ppm) corresponding to the four protons on the pyridine ring.[3] The ethanolamine backbone protons will appear further upfield (δ 3.0–4.0 ppm).[3] The integration of these signal areas must be proportional to the number of protons they represent (e.g., 1:1:1:1 for the pyridine protons). In D₂O, the OH and NH₂ protons will exchange with deuterium and their signals will disappear or be significantly broadened, which is a key diagnostic feature.

-

¹³C NMR: The spectrum should display seven distinct signals: five for the sp² carbons of the pyridine ring and two for the sp³ carbons of the ethanolamine side chain. The chemical shifts will be consistent with published data for similar structures.

Mass Spectrometry (MS): Molecular Weight Verification

Expertise & Experience: Mass spectrometry provides definitive confirmation of the compound's molecular weight. For a pre-charged, polar molecule like this dihydrochloride salt, Electrospray Ionization (ESI) is the ideal technique. It is a "soft" ionization method that minimizes fragmentation, allowing for clear observation of the molecular ion. We will operate in positive ion mode to detect the protonated free base.

Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as a 50:50 mixture of water and methanol.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

MS Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that comfortably encompasses the expected molecular weight (e.g., m/z 50-500).

-

High-Resolution MS (HRMS): For ultimate confirmation, acquire data on a high-resolution instrument (e.g., TOF or Orbitrap).

Trustworthiness & Data Interpretation

The primary goal is to identify the protonated molecular ion of the free base, [M+H]⁺.

-

Expected Ion: The free base (C₇H₁₀N₂O) has a monoisotopic mass of 138.0793 Da. The ESI-MS spectrum should show a prominent peak at m/z 139.0871 corresponding to [C₇H₁₁N₂O]⁺.

-

HRMS Validation: High-resolution analysis provides an exact mass measurement. A measured mass within 5 ppm of the calculated theoretical mass provides irrefutable evidence of the elemental composition, leaving no room for ambiguity.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: FT-IR is a rapid, cost-effective, and powerful technique for identifying the functional groups present in a molecule. For this compound, FT-IR will confirm the presence of O-H (alcohol), N-H (amine), C-O, and the characteristic vibrations of the pyridine ring. This serves as an excellent orthogonal check to the data obtained from NMR and MS.

Protocol: Solid-State FT-IR Analysis

-

Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for the most straightforward analysis. Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically from 4000 to 600 cm⁻¹. Collect a background spectrum of the clean ATR crystal first.

-

Data Processing: Perform a background subtraction to obtain the final infrared spectrum of the sample.

Trustworthiness & Data Interpretation

The spectrum is a unique "fingerprint." The presence of key absorption bands validates the functional group architecture of the molecule.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 (broad) | O-H and N-H stretching | Alcohol and Amine |

| 3100 - 3000 | Aromatic C-H stretching | Pyridine Ring |

| 2950 - 2850 | Aliphatic C-H stretching | Ethanolamine CH₂ |

| ~1610, 1570, 1470, 1430 | C=C and C=N stretching | Pyridine Ring Vibrations[7] |

| ~1050 | C-O stretching | Primary Alcohol |

High-Performance Liquid Chromatography (HPLC): Purity Determination

Expertise & Experience: HPLC is the industry-standard method for quantifying the purity of pharmaceutical compounds.[8] For a polar, aromatic amine like this compound, a reverse-phase C18 column provides excellent resolving power.[3][9] UV detection is ideal due to the strong chromophore of the pyridine ring.

Protocol: Reverse-Phase HPLC Purity Assay

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic system using a buffered aqueous phase (e.g., 0.1% Trifluoroacetic Acid or Formic Acid in water) and an organic modifier (Acetonitrile or Methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength where the pyridine ring absorbs strongly, typically around 254 nm or 260 nm.[3]

-

Sample Preparation: Prepare a sample solution in the mobile phase at a concentration of ~1 mg/mL.

-

Analysis: Inject a known volume (e.g., 10 µL) and record the chromatogram. Purity is calculated based on the area percent of the main peak relative to all other peaks.

Trustworthiness & Data Interpretation

A high-purity sample (>98%) will exhibit a single major peak with a sharp, symmetrical shape. The retention time of this peak should be consistent across multiple injections. The absence of significant secondary peaks provides confidence in the sample's purity and the effectiveness of the synthetic purification process.

Caption: Logical relationship of structural information derived from core spectroscopic techniques.

X-ray Crystallography: The Gold Standard for Absolute Structure

Expertise & Experience: When unambiguous, three-dimensional structural proof is required, single-crystal X-ray crystallography is the definitive technique. It moves beyond connectivity to provide precise data on bond lengths, bond angles, and stereochemistry. While not a routine quality control method, it is invaluable for reference standard characterization or when stereoisomers are possible.

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow a single crystal of high quality, typically by slow evaporation of a saturated solution.

-

Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data as the crystal is rotated.

-

Structure Solution & Refinement: Process the diffraction data to generate an electron density map, from which the atomic positions are determined and refined to yield the final crystal structure.[10]

Trustworthiness & Data Interpretation

The output is a 3D model of the molecule as it exists in the crystal lattice, confirming the exact spatial arrangement of every atom. This technique definitively validates the structural assignments made by NMR and other methods. The quality of the structure is assessed by statistical parameters like the R-factor, which should be low for a reliable structure.

Conclusion

The structural characterization of this compound is a systematic process built on the strategic application of orthogonal analytical techniques. By integrating data from NMR, MS, FT-IR, and HPLC, we construct a comprehensive and self-validating profile of the molecule's identity, structure, and purity. This multi-faceted approach ensures the highest level of scientific integrity, providing the confidence necessary for advancing promising compounds through the drug development pipeline.

References

-

U.S. Department of Health and Human Services. (n.d.). Analytical Methods. Toxicological Profile for Pyridine. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. Toxicological Profile for Pyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-2-(pyridin-2-yl)ethan-1-ol--hydrogen chloride (1/2). PubChem. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). 2-[N-Methyl-N-(2-pyridyl)amino]ethanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(N-Methyl-N-(2-pyridyl)amino)ethanol. PubChem. Retrieved from [Link]

-

Post Apple Scientific. (2023, December 28). Pyridine and Its Role in Analytic Chemistry. Retrieved from [Link]

-

AHH Chemical Co., Ltd. (n.d.). CAS 1187930-63-7 this compound. Retrieved from [Link]

-

Singh, P. P., Shukla, U. P., & Seth, J. N. (1971). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 25, 239-241. Retrieved from [Link]

- Google Patents. (n.d.). CN102276526B - Synthesis method of 2-amino pyridine compounds.

-

de la Cruz, H., et al. (2008). 2-(α-pyridyl)ethanol Intermediate and the 1-(p-fluorophenyl). The Open Crystallography Journal, 1, 1-6. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). US20060047124A1 - Process for preparing 2-aminopyridine derivatives.

-

Davis, I. W., & Baker, D. (2009). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Protein Science, 18(9), 1753–1761. Retrieved from [Link]

- Google Patents. (n.d.). WO 00/12476 - Processes for preparing 2-piperidineethanol compounds.

-

Krishnakumar, V., & John, X. (2007). Spectroscopic investigations of 2-aminopyridine. TSI, 2(4), 147-152. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-2-phenylethanol. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Pyridineethanol. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure of {2-[({2-[(2-aminoethyl)amino]ethyl}imino)methyl]-6-hydroxyphenolato-κN,N′,N′′,O}(nitrato-κO)copper(II) ethanol 0.25-solvate. Retrieved from [Link]

-

MDPI. (2016). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Molbank, 2016(3), M904. Retrieved from [Link]

-

ResearchGate. (n.d.). X-Ray Crystal Structures of a 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol Intermediate and the 1-(p-fluorophenyl)-2-(α-pyridyl)ethene Dehydration Compound. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride | 90345-24-7 | Benchchem [benchchem.com]

- 4. 2-Amino-2-(pyridin-2-yl)ethan-1-ol--hydrogen chloride (1/2) | C7H12Cl2N2O | CID 53407567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1187930-63-7 | MXB93063 [biosynth.com]

- 7. chimia.ch [chimia.ch]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. helixchrom.com [helixchrom.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the pH-Dependent Stability of 2-Amino-2-(2-pyridyl)ethanol dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies and scientific principles essential for evaluating the stability of 2-Amino-2-(2-pyridyl)ethanol dihydrochloride across a range of pH conditions. As a critical parameter in drug development, understanding the pH-dependent stability profile informs formulation strategies, storage conditions, and regulatory submissions. This document is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a robust and well-validated approach to your stability studies.

Introduction: The Significance of pH-Dependent Stability

This compound is a molecule of interest in pharmaceutical research, featuring a chiral center, a primary amino group, a hydroxyl group, and a pyridine ring. The presence of ionizable groups, specifically the primary amine and the pyridine nitrogen, dictates that its charge state, and consequently its reactivity and stability, will be highly dependent on the pH of its environment.

A thorough understanding of how pH influences the degradation of this molecule is paramount for:

-

Formulation Development: Selecting appropriate excipients and buffer systems to ensure the drug's stability in its final dosage form.

-

Manufacturing and Storage: Defining optimal pH ranges for processing and long-term storage to minimize degradation.

-

Predicting In Vivo Performance: Understanding how the molecule will behave in the varying pH environments of the gastrointestinal tract and bloodstream.

-

Regulatory Compliance: Fulfilling the requirements of regulatory bodies such as the International Council for Harmonisation (ICH), which mandate stress testing under various pH conditions.[1][2][3][4][5]

Theoretical Framework: Chemical Properties and Predicted Stability

The inherent stability of this compound is governed by its functional groups and their susceptibility to degradation pathways such as hydrolysis and oxidation.

Acid-Base Chemistry and pKa Values

The molecule possesses two basic centers: the primary aliphatic amine and the nitrogen atom of the pyridine ring. The approximate pKa values for these groups are:

-

Primary Amino Group: ~9-10

-

Pyridine Nitrogen: ~5.2

These pKa values are critical as they determine the protonation state of the molecule at a given pH.

-

Strongly Acidic pH (e.g., pH 1-2): Both the primary amine and the pyridine nitrogen will be protonated, rendering the molecule dicationic. This protonation can influence the molecule's susceptibility to certain degradation pathways.

-

Neutral pH (e.g., pH 7): The primary amine will be predominantly protonated, while the pyridine nitrogen will be largely in its free base form.

-

Alkaline pH (e.g., pH 9-12): The primary amine will become deprotonated, increasing its nucleophilicity and potentially its susceptibility to oxidative degradation.

Potential Degradation Pathways

Based on the structure of 2-Amino-2-(2-pyridyl)ethanol, the following degradation pathways are plausible under forced degradation conditions:

-

Hydrolysis: While the molecule lacks highly labile ester or amide groups, forced hydrolytic conditions (strong acid or base at elevated temperatures) could potentially lead to rearrangements or other degradative reactions. However, 2-aminoethanol derivatives are generally considered stable to hydrolysis under normal environmental conditions.

-

Oxidation: The primary amine and the alcohol functional group are susceptible to oxidation. Oxidative stress, which can be mimicked by exposure to agents like hydrogen peroxide, could lead to the formation of corresponding imines, aldehydes, or carboxylic acids. The presence of atmospheric oxygen can also contribute to long-term oxidative degradation.[6][7]

-

Photodegradation: The pyridine ring is a chromophore that can absorb UV light, potentially leading to photodegradation. Studies on other pyridine-containing compounds have shown susceptibility to light.[6]

A Validated Experimental Approach to pH Stability Assessment

A comprehensive pH stability study involves subjecting the molecule to a range of pH conditions under accelerated temperatures to identify potential degradation products and determine the rate of degradation. This process is a cornerstone of forced degradation studies as outlined by the ICH.[1][3][4]

Experimental Workflow

The following diagram illustrates a typical workflow for a pH-dependent stability study.

Caption: Workflow for a comprehensive pH-dependent stability study.

Detailed Experimental Protocols

-

Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., purified water or a 50:50 methanol:water mixture).

-

Buffer Preparation: Prepare a series of buffers covering a range of pH values. For example:

-

pH 2.0: 0.01 M Hydrochloric Acid

-

pH 4.5: Acetate Buffer

-

pH 7.4: Phosphate Buffered Saline (PBS)

-

pH 9.0: Borate Buffer

-

pH 12.0: 0.01 M Sodium Hydroxide

-

-

Sample Preparation: For each pH condition, dilute the stock solution with the respective buffer to a final concentration of approximately 100 µg/mL.

-

Incubation: Incubate the prepared solutions at an elevated temperature, for example, 60°C, to accelerate degradation. Protect samples from light to avoid confounding photodegradation.

-

Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Sample Quenching: Immediately cool the withdrawn samples to halt further degradation. For acidic and basic samples, neutralize them to approximately pH 7 before analysis to prevent damage to the HPLC column.

A stability-indicating method is crucial to separate the parent compound from any degradation products.

-

Chromatographic System: A reverse-phase HPLC system with UV or Diode Array Detection (DAD) is recommended.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient elution is often necessary to resolve polar degradation products from the parent compound.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

-

Gradient Program: A typical gradient might run from 5% B to 95% B over 20-30 minutes.

-

Detection: Monitor at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., 254 nm, with DAD to assess peak purity).

-

Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[3][8]

-

LC-MS/MS Analysis: Analyze the stressed samples using a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system. This will provide the mass-to-charge ratio (m/z) of the degradation products.

-

Fragmentation Analysis: Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the degradants, which can help in elucidating their structures.

-

NMR Spectroscopy: For significant degradation products, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the proposed structure.[9][10][11]

Data Presentation and Interpretation

Quantitative Data Summary

The results of the stability study should be presented in a clear and concise tabular format.

| pH | Time (hours) | Parent Compound (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Degradants (%) |

| 2.0 | 0 | 100.0 | 0.0 | 0.0 | 0.0 |

| 24 | 99.5 | 0.3 | 0.2 | 0.5 | |

| 48 | 98.9 | 0.6 | 0.5 | 1.1 | |

| 7.4 | 0 | 100.0 | 0.0 | 0.0 | 0.0 |

| 24 | 99.8 | < LOQ | 0.1 | 0.1 | |

| 48 | 99.6 | 0.1 | 0.2 | 0.3 | |

| 12.0 | 0 | 100.0 | 0.0 | 0.0 | 0.0 |

| 24 | 95.2 | 2.5 | 1.8 | 4.3 | |

| 48 | 90.1 | 5.3 | 3.9 | 9.2 |

LOQ: Limit of Quantitation

Proposed Degradation Pathways

Based on the identification of degradation products, a degradation pathway map can be constructed.

Caption: Potential degradation pathways of this compound.

Conclusion and Recommendations

This guide has outlined a comprehensive strategy for assessing the pH-dependent stability of this compound. The stability profile is a critical quality attribute that must be thoroughly investigated during drug development.

Key Takeaways:

-

The pKa values of the primary amine and pyridine nitrogen are fundamental to understanding the molecule's behavior at different pH values.

-

Forced degradation studies under acidic, neutral, and basic conditions are essential for identifying potential degradation products and pathways.

-

A validated, stability-indicating HPLC method is the cornerstone of quantitative analysis in a stability study.

-

LC-MS/MS and NMR are powerful tools for the structural elucidation of unknown degradation products.

It is recommended that the stability of this compound be further investigated under oxidative and photolytic stress conditions to build a complete stability profile. The data generated from these studies will be invaluable for the development of a safe, effective, and stable pharmaceutical product.

References

-

U.S. Food and Drug Administration. (2003). Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

-

ASEAN. (1997). ASEAN Guideline on Stability Study of Drug Product (R1). [Link]

-

Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. [Link]

-

U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

- Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

- Andersen, J. V., et al. (2018). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 57(48), 16455-16465.

- Avdeef, A., et al. (2012). Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. Journal of Pharmaceutical and Biomedical Analysis, 63, 34-49.

-

ResearchGate. (2024). How to determine pH stability of an organic compound?. [Link]

-

Neopharm Labs. (n.d.). Stability Study Protocols and Reports. [Link]

- Karl, M., et al. (2012). Study of OH-initiated degradation of 2-aminoethanol. Atmospheric Chemistry and Physics, 12(3), 1481-1501.

- Wagh, A., et al. (2022). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. International Journal of Pharmaceutical Sciences and Medicine, 7(11), 9-32.

-

Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]

- Vyas, N., et al. (2010). Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form. International Journal of PharmTech Research, 2(3), 1936-1943.

- Mondal, A., et al. (2015). Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K.

- Lee, H. J., et al. (2019). Metal-binding properties of 2-aminoethanol. Dalton Transactions, 48(20), 6756-6760.

- Jakobsen, J. P., et al. (2008). NMR study and quantum mechanical calculations on the 2-[(2-aminoethyl)amino]-ethanol-H2O-CO2 system. Journal of Magnetic Resonance, 191(2), 304-314.

- de la Vega, J. M. G., et al. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. The Journal of Physical Chemistry A, 110(30), 9472-9478.

-

Jakobsen, J. P., et al. (2008). NMR study and quantum mechanical calculations on the 2-[(2-aminoethyl)amino]-ethanol-H2O-CO2 system. ResearchGate. [Link]

- Ji, J., et al. (2011). Analysis of 2,2'-azobis (2-amidinopropane) dihydrochloride degradation and hydrolysis in aqueous solutions. Journal of Pharmaceutical Sciences, 100(8), 3123-3131.

- Li, Y., et al. (2023). NMR-Based Metabolomics Analysis of Metabolite Profiles in Two Species of Boletes Subjected to Different Drying Methods. Foods, 12(22), 4101.

- Al-Iraqi, M. A. H. (2010). Influence of different of ethanol percentages on pKa values for some imines derived from 3-acetyl and 4-acetyl pyridines. Journal of Al-Nahrain University, 13(2), 52-60.

-

Alichem. (n.d.). CAS 1187930-63-7 this compound. [Link]

-

PubChem. (n.d.). 2-(2-Hydroxyethyl)pyridine. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. www3.paho.org [www3.paho.org]

- 3. asean.org [asean.org]

- 4. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 5. fda.gov [fda.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. ijpsm.com [ijpsm.com]

- 9. researchgate.net [researchgate.net]

- 10. NMR study and quantum mechanical calculations on the 2-[(2-aminoethyl)amino]-ethanol-H2O-CO2 system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide on 2-Amino-2-(2-pyridyl)ethanol Dihydrochloride as a Precursor for Bioactive Heterocyclic Compounds

Executive Summary

Heterocyclic compounds form the bedrock of medicinal chemistry, with fused pyridine systems representing a particularly privileged class of scaffolds. This guide provides an in-depth technical exploration of 2-Amino-2-(2-pyridyl)ethanol dihydrochloride, a versatile and highly valuable precursor for the synthesis of diverse, biologically relevant heterocyclic compounds. We will dissect its physicochemical properties, delve into the mechanistic underpinnings of its reactivity, and provide detailed, field-proven protocols for the synthesis of two key fused systems: imidazo[1,2-a]pyridines and oxazolo[3,2-a]pyridines. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this precursor in their synthetic programs.

Physicochemical Profile of the Precursor

This compound is a bifunctional building block whose synthetic utility is derived from the strategic placement of its amino and hydroxyl groups.[1][2] Its structure is primed for cyclization reactions to form fused five-membered rings.

Chemical Properties and Structure

The presence of the pyridine ring, a primary amine, and a secondary alcohol provides multiple reactive sites.[1][2] The dihydrochloride salt form enhances its stability and aqueous solubility, making it a convenient starting material for a range of reaction conditions.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₁₂Cl₂N₂O | [1] |

| Molecular Weight | 211.09 g/mol | [1] |

| Appearance | Light yellow to white solid | [1] |

| Solubility | Soluble in water | [1] |

| CAS Number | 1187930-63-7 | [3][] |

The Role of the Dihydrochloride Salt

The dihydrochloride form protonates both the pyridine nitrogen and the primary amino group. This has two key practical implications for the synthetic chemist:

-

Enhanced Stability: The salt is significantly more stable and less prone to air oxidation than the corresponding free base, allowing for longer shelf life and easier handling.

-

Reaction Initiation: For most cyclization reactions, in-situ neutralization is required to unmask the nucleophilic amine and pyridine nitrogen. This step is critical and the choice of base (e.g., triethylamine, sodium bicarbonate) can influence reaction kinetics and outcomes.

Mechanistic Principles of Heterocycle Formation

The power of 2-Amino-2-(2-pyridyl)ethanol lies in its ability to react with bifunctional electrophiles in a controlled manner to yield fused heterocyclic systems. The general principle involves a two-step sequence: an initial intermolecular reaction at one of the nucleophilic sites (typically the more reactive primary amine), followed by an intramolecular cyclization.

General Reaction Pathway

The precursor's amino and hydroxyl groups, along with the pyridine nitrogen, serve as nucleophiles. Depending on the chosen electrophile and reaction conditions, different fused systems can be selectively synthesized. The most common pathways involve the formation of five-membered rings fused to the pyridine core.

Caption: Generalized workflow for heterocycle synthesis.

Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a highly sought-after class of heterocycles, recognized as a "drug prejudice" scaffold due to their prevalence in pharmaceuticals with anxiolytic, hypnotic, and other therapeutic activities.[5][6]

Synthetic Strategy: Multicomponent Reactions

One of the most efficient methods for constructing the imidazo[1,2-a]pyridine core is through multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé reaction.[7][8] This approach involves the condensation of a 2-aminopyridine derivative, an aldehyde, and an isocyanide. While the title precursor is not a simple 2-aminopyridine, its amino group can participate in similar condensation pathways.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for imidazo[1,2-a]pyridine synthesis.[5][7]

Step 1: Neutralization of the Precursor

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol or ethanol), add a base such as triethylamine (2.2 eq) dropwise at 0 °C.

-

Stir the mixture for 30 minutes at room temperature to ensure complete formation of the free base.

-

Expert Insight: The use of a volatile organic base like triethylamine is advantageous as its hydrochloride salt can often be filtered off, simplifying the workup.

-

Step 2: Condensation Reaction

-

To the solution of the free base, add the desired aldehyde (1.0 eq) and isocyanide (1.0 eq).

-

Add a catalyst, such as ammonium chloride (0.1 eq), which can facilitate the reaction.[8]

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Causality: The reaction proceeds through the formation of an intermediate Schiff base from the condensation of the amino group and the aldehyde, which then undergoes cyclization with the isocyanide and the pyridine nitrogen.[5]

-

Step 3: Workup and Purification

-

Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

-

Redissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the desired imidazo[1,2-a]pyridine derivative.

Caption: Experimental workflow for Imidazo[1,2-a]pyridine synthesis.

Synthesis of Oxazolo[3,2-a]pyridinium Scaffolds

The oxazolo[3,2-a]pyridinium system is another important heterocyclic core that can be accessed from amino alcohol precursors.[9][10] These compounds are valuable intermediates for further chemical transformations.[9]

Synthetic Strategy: Acid-Catalyzed Cyclization

The synthesis of the oxazolo[3,2-a]pyridinium ring typically involves the cyclization of an N-substituted 2-pyridone. Starting from 2-Amino-2-(2-pyridyl)ethanol, a related strategy involves an acid-catalyzed intramolecular cyclodehydration.

Detailed Experimental Protocol

This protocol is based on general methods for the synthesis of oxazolopyridinium salts.[9]

Step 1: Acylation of the Amino Group (Optional but Recommended)

-

Protect/acylate the amino group of the free-base precursor with an appropriate reagent (e.g., an acid chloride or anhydride) to prevent side reactions. This step directs the cyclization to involve the hydroxyl group and the pyridine nitrogen.

Step 2: Cyclization and Dehydration

-

Dissolve the N-acylated precursor in a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.[9]

-

Stir the mixture at an elevated temperature (e.g., 80-100 °C) for several hours.

-

Trustworthiness: This self-validating system relies on the strong dehydrating nature of the acid to drive the reaction towards the cyclized product. The progress can be monitored by taking small aliquots, quenching them carefully, and analyzing by LC-MS.

-

Step 3: Isolation of the Salt

-

After cooling the reaction mixture, pour it carefully into a large volume of vigorously stirred diethyl ether.[9]

-

The oxazolo[3,2-a]pyridinium salt will precipitate as a solid.

-

Collect the solid by filtration, wash thoroughly with diethyl ether to remove residual acid, and dry under vacuum.

Comparative Data and Applications

The choice of synthetic route and reagents dictates the final heterocyclic scaffold. Below is a comparison of the two highlighted pathways.

| Feature | Imidazo[1,2-a]pyridine Synthesis | Oxazolo[3,2-a]pyridine Synthesis |

| Key Reagents | Aldehydes, Isocyanides | Strong Dehydrating Acids (H₂SO₄) |

| Reaction Type | Multicomponent Condensation | Intramolecular Cyclodehydration |

| Key Intermediate | Schiff Base / Nitrilium Ion | N-Acylated Pyridinium |

| Product Class | Neutral Fused Heterocycle | Cationic Fused Heterocycle (Salt) |

| Primary Application | Medicinal Chemistry Scaffolds[11] | Versatile Synthetic Intermediates[9] |

Conclusion

This compound is a potent and versatile precursor for constructing high-value fused heterocyclic systems. Its bifunctional nature allows for strategic and efficient entry into medicinally relevant scaffolds like imidazo[1,2-a]pyridines and synthetically useful oxazolo[3,2-a]pyridinium salts. By understanding the underlying reaction mechanisms and carefully selecting reagents and conditions, researchers can effectively harness the synthetic potential of this valuable building block to advance drug discovery and chemical synthesis programs.

References

-

Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. Available at: [Link]

-

One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI. Available at: [Link]

-

Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. Available at: [Link]

-

Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

2-(N-Methyl-N-(2-pyridyl)amino)ethanol. (n.d.). PubChem. Available at: [Link]

-

Previous works on thiazolo/oxazolo[3,2-a]pyridine synthesis. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. (n.d.). National Center for Biotechnology Information. Available at: [Link]

- Synthesis of different heterocyclic compounds derived from some amino acids. (2015).

-

NOVEL HETEROCYCLIC COMPOUNDS. SYNTHESIS AND BIOLOGICAL ACTIVITY OF OXAZOLO [3,2-a] PYRIDINO [3,2-d] PYRIMIDINE DERIVATIVES. (n.d.). ResearchGate. Available at: [Link]

-

2-[N-Methyl-N-(2-pyridyl)amino]ethanol. (n.d.). BuyersGuideChem. Available at: [Link]

-

ChemInform Abstract: Oxazolo[3,2-a]pyridinium and Oxazolo[3,2-a]pyrimidinium Salts in Organic Synthesis. (2010). ResearchGate. Available at: [Link]

-

Simple and Expedient Access to Novel Fluorinated Thiazolo- and Oxazolo[3,2-a]pyrimidin-7-one Derivatives and Their Functionalization via Palladium-Catalyzed Reactions. (2022). National Center for Biotechnology Information. Available at: [Link]

- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). Taylor & Francis Online.

Sources

- 1. 2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride | 90345-24-7 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 1187930-63-7 | MXB93063 [biosynth.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Buy 2-Amino-2-(pyridin-2-yl)ethanol | 724463-80-3 [smolecule.com]

Methodological & Application

Application Notes and Protocols: Leveraging 2-Amino-2-(2-pyridyl)ethanol Dihydrochloride in Advanced Multi-Component Reactions

Introduction: The Strategic Advantage of a Bifunctional Pyridyl Scaffold in MCR Chemistry